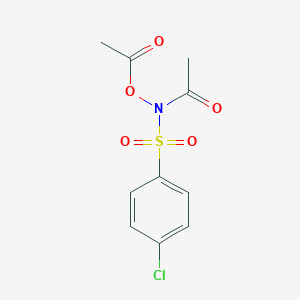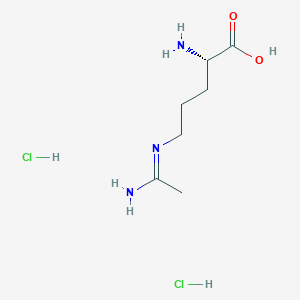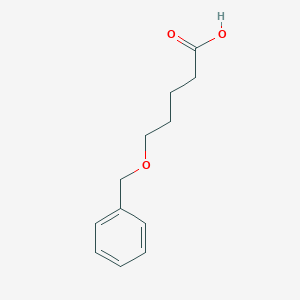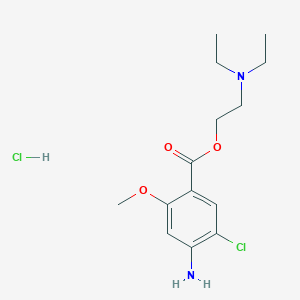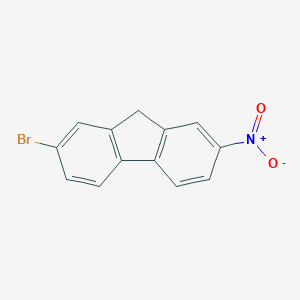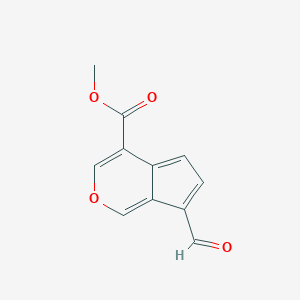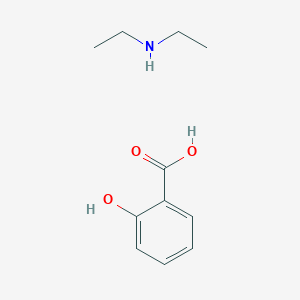
Salicilato de dietilamina
Descripción general
Descripción
Diethylamine salicylate is a topical analgesic with the anti-inflammatory properties of salicylates . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis, exerting an analgesic and anti-inflammatory effect . It is used in various medicinal products .
Synthesis Analysis
The synthesis of Diethylamine salicylate involves the reaction of salicylic acid with diethylamine . A simple, versatile, and reliable procedure for quantitative determination of free and conjugated forms of salicylic acid in various food products using reversed phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection has been reported .Molecular Structure Analysis
The molecular formula of Diethylamine salicylate is C11H17NO3 . Its average mass is 211.258 Da and its monoisotopic mass is 211.120850 Da .Chemical Reactions Analysis
Diethylamine, a component of Diethylamine salicylate, participates in various chemical reactions, including Mannich reactions . The Aldol-Michael protocol for the synthesis of dimedone-barbituric derivatives using aqueous diethylamine medium has been reported .Physical And Chemical Properties Analysis
Diethylamine salicylate has a water solubility of 0.397 mg/mL . It has a logP value of 1.35 . It has a pKa value (Strongest Acidic) of 2.79 . It has a physiological charge of -1 .Aplicaciones Científicas De Investigación
Analgésico tópico
Salicilato de dietilamina: se usa comúnmente como un analgésico tópico. Es un componente de varias cremas y geles que se aplican a la piel para aliviar el dolor de afecciones como dolores musculares, esguinces y artritis. Sus propiedades analgésicas se atribuyen a su capacidad para inhibir la síntesis de prostaglandinas, que están involucradas en el proceso del dolor y la inflamación .
Agente antiinflamatorio
Este compuesto también sirve como un agente antiinflamatorio. Cuando se aplica tópicamente, puede reducir la inflamación y la hinchazón en las áreas afectadas. Esto es particularmente beneficioso para las lesiones deportivas y otras afecciones donde la inflamación es una preocupación principal .
Acción queratolítica
El this compound tiene propiedades queratolíticas, lo que significa que puede ayudar a la eliminación de la capa externa de la piel. Esta acción es útil en el tratamiento de afecciones de la piel como la psoriasis, donde se produce una acumulación excesiva de células de la piel, lo que lleva a descamación y parches .
Propiedades bacteriostáticas y fungicidas
La investigación indica que el this compound tiene acciones bacteriostáticas y fungicidas. Esto lo convierte en un compuesto valioso en el desarrollo de tratamientos para infecciones bacterianas y fúngicas de la piel. Puede inhibir el crecimiento y la reproducción de bacterias y hongos, ayudando en el manejo de estas infecciones .
Mejora de la permeación de la piel
Las tecnologías emergentes en la investigación de administración de medicamentos están explorando el uso de this compound para mejorar la permeación de otros medicamentos a través de la piel. Esta aplicación es significativa en el campo de la administración transdérmica de medicamentos, donde la eficacia del tratamiento puede verse limitada por la capacidad del medicamento para penetrar la barrera de la piel .
Propiedades fotoprotectoras
Aunque no es su uso principal, el this compound puede tener aplicaciones potenciales en la fotoprotección debido a su componente salicilato. Los salicilatos, en general, se han estudiado por su capacidad para proteger la piel del daño inducido por los rayos UV, lo que podría extenderse a este compuesto también .
Mecanismo De Acción
Target of Action
Diethylamine salicylate is a derivative of salicylic acid . Salicylic acid, obtained from the bark of the white willow and wintergreen leaves, is known for its bacteriostatic, fungicidal, and keratolytic actions . The primary targets of diethylamine salicylate are believed to be similar to those of salicylic acid, which include various enzymes and biochemical pathways involved in inflammation and pain sensation .
Mode of Action
Diethylamine salicylate is a topical analgesic with the anti-inflammatory properties of salicylates . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This interaction results in an analgesic (pain-relieving) and anti-inflammatory effect .
Biochemical Pathways
Salicylates, including diethylamine salicylate, are synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Pharmacokinetics
Diethylamine salicylate is absorbed through the skin in small amounts as salicylic acid . Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability. The compound is excreted via urine .
Result of Action
The molecular and cellular effects of diethylamine salicylate’s action include pain relief and reduction of inflammation . By exerting a cortisone-like action and stimulating the pituitary-adrenal axis, it helps alleviate pain and inflammation in the applied area .
Action Environment
The action, efficacy, and stability of diethylamine salicylate can be influenced by various environmental factors. For instance, the pH of the skin can affect the absorption of the compound . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Diethylamine salicylate is known for its anti-inflammatory properties . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions.
Cellular Effects
Diethylamine salicylate is absorbed into the tissues after application to the skin, enters the bloodstream, and is transported throughout the body . This suggests that it may have wide-ranging effects on various types of cells and cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to have anti-inflammatory and analgesic effects, suggesting that it may interact with biomolecules involved in inflammation and pain sensation .
Temporal Effects in Laboratory Settings
It is known that after topical application, small amounts of salicylic acid, a related compound, are detectable in the plasma .
Dosage Effects in Animal Models
There is limited information available on the effects of Diethylamine salicylate dosage in animal models. Salicylates, a related group of compounds, have been studied in animals. For example, salicylate toxicity has been observed in dogs and cats at acute ingestions of 100 mg/kg and 50 mg/kg respectively .
Metabolic Pathways
Diethylamine salicylate is a derivative of salicylic acid, which is synthesized from chorismate, a product of the shikimate pathway . Salicylic acid and its derivatives are known to interact with various enzymes and cofactors in this and other metabolic pathways .
Transport and Distribution
After application to the skin, Diethylamine salicylate is absorbed, penetrates the tissues, enters the bloodstream, and is transported throughout the body . This suggests that it may interact with various transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues.
Subcellular Localization
Given its ability to penetrate tissues and enter the bloodstream , it is likely that it can reach various subcellular compartments
Propiedades
IUPAC Name |
N-ethylethanamine;2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMKRAUEFASZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963183 | |
| Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4419-92-5 | |
| Record name | Diethylamine salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7PT38BJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



